molecular formula C10H21NO4 B13395802 Tert-butyl 1,5-dihydroxypentan-2-ylcarbamate

Tert-butyl 1,5-dihydroxypentan-2-ylcarbamate

Cat. No.: B13395802
M. Wt: 219.28 g/mol
InChI Key: UBNNKNSFDFANKW-UHFFFAOYSA-N
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Description

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and two hydroxyl groups. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions, allowing for selective transformations at other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as triethylamine . The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino alcohol.

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds like (S)-(-)-2-(Boc-amino)-1,5-pentanediol involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-2-(Boc-amino)-1,5-pentanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (S)-(-)-2-(Boc-amino)-1,5-pentanediol involves the selective protection and deprotection of the amino group. The Boc group stabilizes the compound, preventing unwanted reactions, and can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is unique due to its Boc protecting group, which offers stability under basic conditions and can be easily removed under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial .

Properties

IUPAC Name

tert-butyl N-(1,5-dihydroxypentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNKNSFDFANKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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